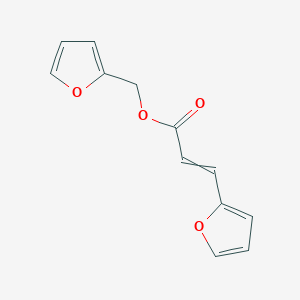![molecular formula C10H16O2 B14338596 2-[(2-Methylhept-6-en-3-yn-2-yl)oxy]ethan-1-ol CAS No. 109611-10-1](/img/structure/B14338596.png)
2-[(2-Methylhept-6-en-3-yn-2-yl)oxy]ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2-Methylhept-6-en-3-yn-2-yl)oxy]ethan-1-ol is an organic compound with the molecular formula C10H18O2. It is characterized by the presence of both an alkyne and an alkene functional group, making it a versatile molecule in organic synthesis. This compound is often used in various chemical reactions due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Methylhept-6-en-3-yn-2-yl)oxy]ethan-1-ol typically involves the reaction of 2-methylhept-6-en-3-yn-2-ol with ethylene oxide. The reaction is carried out under basic conditions, often using a strong base like sodium hydroxide or potassium hydroxide to facilitate the opening of the epoxide ring and subsequent nucleophilic attack by the alkyne.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, are crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
2-[(2-Methylhept-6-en-3-yn-2-yl)oxy]ethan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or Lindlar’s catalyst.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for converting the hydroxyl group to halides.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alkenes and alkanes.
Substitution: Alkyl halides.
Aplicaciones Científicas De Investigación
2-[(2-Methylhept-6-en-3-yn-2-yl)oxy]ethan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-[(2-Methylhept-6-en-3-yn-2-yl)oxy]ethan-1-ol involves its interaction with various molecular targets, such as enzymes and receptors. The compound’s alkyne and alkene groups allow it to participate in a range of chemical reactions, which can modulate biological pathways and processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2-Methyl-6-hepten-3-yn-2-ol: Similar structure but lacks the ethoxy group.
3-Methyl-2-butenoic acid, 2,6-dimethylnon-1-en-3-yn-5-yl ester: Contains similar functional groups but has a different overall structure.
3-Methyl-6-(6-methylhept-5-en-2-yl)cyclohex-2-enone: Shares the alkyne and alkene functionalities but differs in the cyclic structure.
Uniqueness
2-[(2-Methylhept-6-en-3-yn-2-yl)oxy]ethan-1-ol is unique due to the presence of both an alkyne and an alkene group, along with an ethoxy group. This combination of functional groups provides the compound with distinct reactivity and versatility in various chemical reactions and applications.
Propiedades
Número CAS |
109611-10-1 |
|---|---|
Fórmula molecular |
C10H16O2 |
Peso molecular |
168.23 g/mol |
Nombre IUPAC |
2-(2-methylhept-6-en-3-yn-2-yloxy)ethanol |
InChI |
InChI=1S/C10H16O2/c1-4-5-6-7-10(2,3)12-9-8-11/h4,11H,1,5,8-9H2,2-3H3 |
Clave InChI |
BYFJBGLOGVGVCL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C#CCC=C)OCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


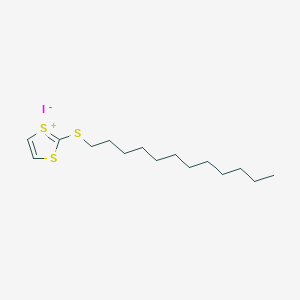
![2-hydroxy-5-(3-methylbutoxy)-N-[(Z)-[(E)-3-phenylprop-2-enylidene]amino]benzamide](/img/structure/B14338521.png)
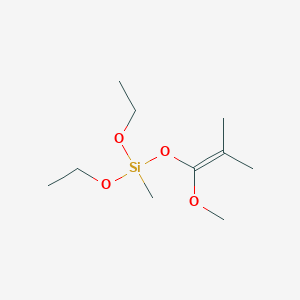

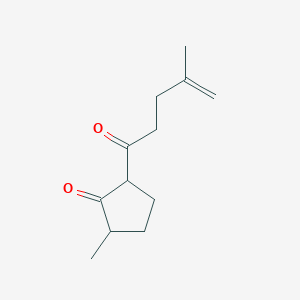
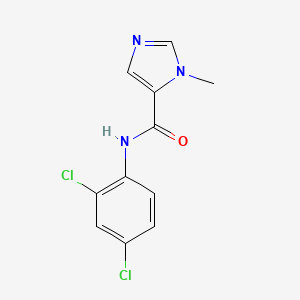

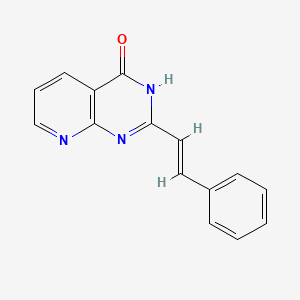
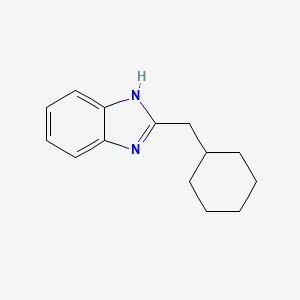

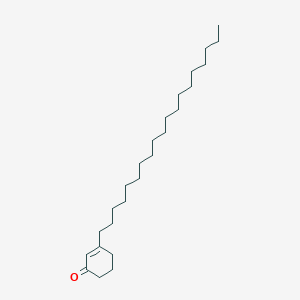
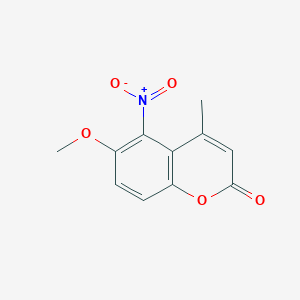
![3-[(6-Bromonaphthalen-2-yl)oxy]propanenitrile](/img/structure/B14338588.png)
